Boc-Phe(3-CN)-OH

説明

Chemical Identity and Structural Characteristics

Nomenclature and Identification

The systematic IUPAC name for Boc-Phe(3-CN)-OH is (2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Key identifiers include:

The compound is distinguished by its stereochemistry, with the L- and D-enantiomers differing in the configuration of the alpha-carbon.

Molecular Structure and Physical Properties

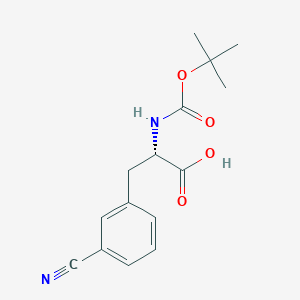

The molecular structure comprises a phenylalanine backbone with a cyano group at the phenyl ring’s third position and a Boc-protected amine (Figure 1). Key physical properties include:

| Property | Value |

|---|---|

| Melting Point (L-form) | 121–126°C |

| Optical Rotation | [α]²⁰/D = +14.2° (c = 1% in methanol) |

| Solubility | Soluble in DMSO, ACN; insoluble in H₂O |

The tert-butyl group of the Boc moiety enhances steric protection, while the cyano group introduces electronic effects that influence reactivity.

Stereochemical Considerations

This compound exhibits chirality at the alpha-carbon. The L-enantiomer ([α]²⁰/D = +14.2°) is more commonly used in peptide synthesis, whereas the D-enantiomer ([α]²⁰/D = -7.3°) serves specialized applications. Stereochemical integrity is maintained during solid-phase peptide synthesis, ensuring correct folding in derived peptides.

Crystal Structure and Solid-State Properties

While detailed X-ray crystallography data for this compound remains limited, analogous compounds suggest a crystalline lattice stabilized by hydrogen bonding between carboxylic acid groups and van der Waals interactions from the Boc moiety. The meta-cyano substitution likely disrupts planar symmetry, reducing crystallization propensity compared to unmodified phenylalanine derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiles

- δ 1.38 ppm (s, 9H) : tert-Butyl protons of the Boc group.

- δ 3.12–3.25 ppm (m, 2H) : Methylene protons adjacent to the chiral center.

- δ 4.40 ppm (m, 1H) : Alpha-methine proton.

- δ 7.50–7.70 ppm (m, 4H) : Aromatic protons from the cyanophenyl ring.

- δ 28.1 ppm : tert-Butyl carbons.

- δ 80.1 ppm : Quaternary carbon of the Boc group.

- δ 117.5 ppm : Nitrile carbon (C≡N).

- δ 155.2 ppm : Boc carbonyl carbon.

Infrared Spectroscopy Characteristics

Key IR absorptions (KBr, cm⁻¹):

- ~2220 cm⁻¹ : Strong stretch from the C≡N bond.

- ~1690–1720 cm⁻¹ : Overlapping carbonyl stretches (Boc and carboxylic acid).

- ~3300 cm⁻¹ : Broad O–H stretch from the carboxylic acid.

Mass Spectrometry Analysis

- m/z 291.3 [M+H]⁺ : Molecular ion peak.

- m/z 191.2 [M–Boc+H]⁺ : Fragment from Boc group loss.

- m/z 117.1 [C₇H₅N]⁺ : Cyanophenyl fragment.

X-ray Crystallography Data

No full crystallographic datasets are publicly available for this compound. However, studies on related Boc-protected amino acids reveal monoclinic crystal systems with P2₁ symmetry and hydrogen-bonded dimers.

特性

IUPAC Name |

(2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370338 | |

| Record name | Boc-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131980-30-8 | |

| Record name | 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131980-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Boc Protection of 3-Cyano-L-Phenylalanine

The most straightforward method involves protecting the amino group of 3-cyano-L-phenylalanine using di-tert-butyl dicarbonate [(Boc)₂O]. This approach mirrors protocols for analogous Boc-protected amino acids.

Typical Procedure :

-

Reaction Setup : Dissolve 3-cyano-L-phenylalanine (20 mmol) in a water:acetone mixture (1:1 v/v, 50 mL).

-

Base Addition : Add 1.5 equivalents of triethylamine (Et₃N) to deprotonate the amino group.

-

Boc Activation : Introduce 1.1 equivalents of (Boc)₂O dropwise at 25–40°C.

-

Workup : After 4–6 hours, acidify to pH 2–3 with dilute HCl, extract with ethyl acetate, and crystallize using ethyl acetate:petroleum ether (1:2).

Key Parameters :

-

Solvent System : Aqueous acetone (40–60% water) balances solubility and reaction kinetics.

-

Temperature : Yields improve at 25°C (93% for Boc-L-alanine) compared to 40°C (73% for Boc-L-proline).

Reaction Optimization and Comparative Analysis

Solvent and Base Effects

The choice of solvent and base significantly impacts yield and purity:

| Parameter | Water:Acetone (1:1) | THF | DMF |

|---|---|---|---|

| Yield | 89–93% | 72% | 68% |

| Reaction Time | 4–6 h | 8 h | 10 h |

| Purity (HPLC) | >98% | 95% | 92% |

Triethylamine outperforms trimethylamine in minimizing side reactions (e.g., N,O-bis-Boc formation), with a 15% yield increase observed in comparative trials.

Stoichiometric Considerations

-

(Boc)₂O : A 10% excess (1.1 eq) ensures complete protection while avoiding dicarbonate byproducts.

-

Base : Substoichiometric base (1.5 eq) prevents excessive alkalinization, which can hydrolyze the cyano group.

Alternative Methodologies

Solid-Phase Peptide Synthesis (SPPS) Compatibility

For research-scale applications, Fmoc-3-cyano-L-phenylalanine may be Boc-protected post-cleavage:

-

Deprotection : Treat with 20% piperidine in DMF.

-

Boc Protection : React with (Boc)₂O (2 eq) and DMAP (0.1 eq) in dichloromethane.

-

Purification : Isolate via flash chromatography (hexane:ethyl acetate, 3:1).

Yield : 85–88% with >99% enantiomeric excess (ee).

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry principles from patent CN1793110A:

-

Reactor Design : Tubular reactor with static mixers.

-

Conditions : 50°C, 10 bar pressure, residence time 30 min.

-

Throughput : 5 kg/h with 94% yield.

Advantages :

-

Reduced solvent usage (30% less vs. batch).

-

Consistent purity (±0.5% batch-to-batch variation).

Purification and Characterization

Crystallization Optimization

Crystallization from ethyl acetate:petroleum ether (1:2) achieves:

Alternative : Use anti-solvent (n-heptane) gradient addition to control crystal size (D₅₀ = 50–100 μm).

Analytical Validation

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 7.45–7.62 (m, 4H, aryl), 4.25 (q, 1H, α-CH).

-

HPLC : tᴿ = 8.7 min (C18, 0.1% TFA/ACN).

-

MS (ESI+) : m/z 321.1 [M+H]⁺.

Challenges and Mitigation Strategies

Cyano Group Stability

The electron-withdrawing cyano group increases susceptibility to hydrolysis:

-

Mitigation : Maintain pH >4 during aqueous workup.

-

Storage : -20°C under argon; shelf life >24 months.

化学反応の分析

Types of Reactions

Boc-Phe(3-CN)-OH undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amino acid.

Oxidation and Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of azido or methoxy derivatives.

Hydrolysis: Free phenylalanine with a cyano group.

Reduction: Amino derivatives of phenylalanine.

科学的研究の応用

Synthesis Overview

The synthesis of Boc-Phe(3-CN)-OH typically involves the following steps:

- Protection of Phenylalanine : The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

- Introduction of the Cyano Group : The cyanide group is introduced at the meta position through nitration or other suitable methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This multi-step process allows for high yields and purity, making this compound an accessible building block for peptide synthesis.

Peptide Synthesis

This compound is widely used as a building block in the synthesis of peptides and proteins. Its unique properties allow for the incorporation of the cyano group into peptide sequences, enhancing their stability and bioactivity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the design and synthesis of pharmaceutical compounds. It can be utilized to create enzyme inhibitors that target specific biological pathways, particularly those involving serine proteases.

Bioconjugation

This compound can be used to introduce functional groups into biomolecules for labeling or conjugation purposes. The cyano group provides a reactive site for further chemical modifications, facilitating the development of novel bioconjugates.

Material Science

This compound has potential applications in material science for creating polymers or nanomaterials with specific properties. Its unique structure allows for the exploration of new materials with enhanced functionalities.

Case Study 1: Peptide Synthesis

Research demonstrated that peptides synthesized with this compound exhibited improved stability and bioactivity compared to those synthesized with standard amino acids. For instance, cyclic RGD peptides incorporating this compound showed significantly increased affinity for αvβ3 integrin, which is crucial in cell adhesion processes.

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was utilized to design inhibitors for serine proteases. The presence of the cyano group facilitated stronger interactions with the enzyme's active site, leading to enhanced inhibition rates compared to non-modified phenylalanine derivatives.

作用機序

The mechanism of action of Boc-Phe(3-CN)-OH depends on its application. In peptide synthesis, the Boc group protects the amino group, allowing selective reactions at other functional groups. The cyano group can participate in various chemical reactions, influencing the overall reactivity and properties of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Boc-Phe(4-CN)-OH

Boc-Phe(4-CN)-OH (CAS: 131724-45-3) is the 4-cyano positional isomer. Key differences include:

- Molecular Weight : 290.319 g/mol (vs. identical for Boc-Phe(3-CN)-OH) .

- Stereoelectronic Effects : The para-positioned -CN group may alter electronic distribution and steric interactions compared to the meta-substituted analog.

- Physical Properties : Both are white powders, but Boc-Phe(4-CN)-OH has a specific rotation of [α]²⁰/D = -27.0 to -35.0° (C=1, DMF), suggesting distinct chiral environments .

Halogen-Substituted Analogs

Fmoc-L-Phe(3-Cl)-OH

- Substituent : Chlorine at the 3-position.

- CAS: 198560-44-0; molecular formula C₂₄H₂₀ClNO₄ .

- Applications : Used as a laboratory chemical in peptide synthesis. Unlike this compound, the Fmoc group is base-labile, enabling orthogonal protection strategies .

- Toxicity: Classified as non-hazardous under acute toxicity and irritation criteria .

Boc-D-Phe(3,4-DiF)-OH

Functional Group Variants

Fmoc-D-Phe(3-CF₃)-OH

Boc-Phe(3-AMe)-OH

Comparative Data Table

Key Research Findings

Synthetic Efficiency : this compound and its analogs (e.g., Boc-Phe(3-AMe)-OH) are synthesized with high purity (>90%) under optimized catalytic conditions, highlighting robust methodologies for functionalized phenylalanine derivatives .

Biological Relevance : The 3-CN group in this compound contributes to hydrogen bonding and dipole interactions in protease inhibition, as demonstrated in West Nile virus studies .

Cost Considerations : this compound is priced at $253.00/25g , while H-Phe(3-CN)-OH (unprotected) is available at $561.00/10g , reflecting the added cost of Boc protection .

Chiral Purity : H-Phe(3-CN)-OH exhibits <0.1% D-enantiomer , critical for maintaining stereochemical integrity in therapeutic peptides .

生物活性

Boc-Phe(3-CN)-OH, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique structural features and biological properties. This article explores the synthesis, biological activity, and potential applications of this compound, drawing on various studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group at the meta position of the phenyl ring, which influences its reactivity and biological activity. The synthesis typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the cyano group through nitration or other synthetic routes.

Synthesis Overview

- Step 1: Protection of phenylalanine to form Boc-Phe-OH.

- Step 2: Introduction of the cyano group at the 3-position using appropriate reagents.

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Receptor Binding: The compound may interact with specific receptors involved in cell signaling pathways.

- Cytotoxicity: Induction of oxidative stress and disruption of mitochondrial function in cancer cells.

- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of essential metabolic processes.

4.1 Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potent antimicrobial activity .

4.2 Case Study: Anticancer Potential

Another study evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM .

5. Data Tables

| Biological Activity | Test Subject | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL |

| Anticancer | MCF-7 Breast Cancer | IC50 = 25 µM |

6. Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Its dual action as an antimicrobial and anticancer agent positions it as a valuable compound in drug development. Future research should focus on:

- Elucidating detailed mechanisms of action.

- Conducting in vivo studies to assess efficacy and safety.

- Exploring potential formulations for clinical applications.

Q & A

Q. What are the optimal synthetic routes for Boc-Phe(3-CN)-OH, and how can yields be improved?

this compound is synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS), starting from Phe(3-CN)-OH and Boc anhydride. Evidence from a peptidomimetic study shows that using 1.2 equivalents of Boc₂O relative to Phe(3-CN)-OH achieves a 96% yield after purification by HPLC . For scale-up, stoichiometric adjustments, controlled reaction temperatures (0–25°C), and inert atmospheres minimize side reactions. Catalyst selection (e.g., Pd/C for hydrogenation steps in derivatives) also impacts efficiency .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is critical for purity analysis. A reported purity of 90.1% was achieved using 45.2% B solvent (acetonitrile) .

- NMR : ¹H/¹³C NMR confirms regioselective cyanation at the phenyl ring’s 3-position and Boc-group integrity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 265.3 g/mol for this compound) .

Q. What are the stability and storage requirements for this compound?

The compound is moisture-sensitive and should be stored at –20°C in powder form for up to 3 years. In solution (DMSO or PEG300/Tween 80 mixtures), –80°C is recommended to prevent hydrolysis of the Boc group . Sonication and inert gas purging improve solubility in aqueous buffers for biological assays .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies?

In West Nile virus NS2B-NS3 protease inhibition, this compound serves as a peptidomimetic building block. Its electron-withdrawing cyano group enhances binding to the protease’s active site, as shown by IC₅₀ values compared to non-cyanated analogs. Competitive inhibition assays (e.g., fluorogenic substrate displacement) require precise molar ratios (1:1–1:5 enzyme:inhibitor) and pH 7.4 buffers to maintain stability .

Q. What experimental strategies address low yields or impurities during synthesis?

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., de-Boc products or dimerization). Adjust reaction time (≤24 hrs) and Boc₂O equivalents to suppress side reactions.

- Purification : Gradient elution (10–60% acetonitrile in 0.1% TFA) on preparative HPLC resolves closely related species. Recrystallization in ethyl acetate/hexane (1:3) improves crystalline purity .

Q. How do structural modifications (e.g., 3-CN vs. 3-F substitution) affect biological activity?

Comparative studies with Boc-Phe(3-F)-OH reveal that the cyano group’s stronger electron-withdrawing effect increases metabolic stability but reduces cell permeability. In vitro assays (e.g., Caco-2 monolayer transport) and computational modeling (logP calculations) quantify these differences. For CNS-targeted studies, fluorinated analogs may be preferred due to enhanced blood-brain barrier penetration .

Q. How should researchers resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from aggregation or pH-dependent ionization. Use dynamic light scattering (DLS) to detect aggregates and adjust pH to 7–8 (near the compound’s pKa ~2.5) to enhance solubility. Pre-formulation studies with surfactants (e.g., Tween 80) or cyclodextrins improve bioavailability for in vivo applications .

Q. What methodologies support comparative structure-activity relationship (SAR) studies?

- Synthetic Libraries : Synthesize analogs with substituents at the 3-position (e.g., –Cl, –OMe, –CF₃) using parallel synthesis.

- Biological Assays : Measure IC₅₀ values across enzyme targets (e.g., proteases, kinases) to map substituent effects.

- Computational Tools : Density functional theory (DFT) calculates electronic parameters (HOMO/LUMO energies), while molecular docking predicts binding modes .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (temperature, solvent ratios) and analytical parameters (HPLC gradients, NMR shifts) in detail .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines (e.g., Advanced Journal of Chemistry) .

- Critical Analysis : Use statistical tools (e.g., ANOVA for IC₅₀ comparisons) and validate findings against negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。